3-Iodopyridine

Description

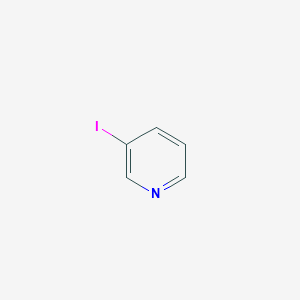

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDELKSRGBLWMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149813 | |

| Record name | 3-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-90-7 | |

| Record name | 3-Iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWL4FC4MZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopyridine. It is intended to be a valuable resource for professionals in research, development, and drug discovery who utilize pyridine-based scaffolds in their work.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic aromatic compound.[1] It presents as a white to light yellow or light red crystalline powder.[2][3] The presence of an iodine atom at the 3-position of the pyridine (B92270) ring significantly influences its reactivity, making it a crucial intermediate in the synthesis of a wide array of organic molecules.[1][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H4IN | [5][6][7] |

| Molecular Weight | 205.00 g/mol | [5][6][7] |

| Melting Point | 53-56 °C | [5][8] |

| Boiling Point | 90-92 °C at 14 mmHg; 215.4±13.0 °C at 760 mmHg | [2][8][9] |

| Density | ~2.0 g/cm³ | |

| Flash Point | 106.7 °C (224.1 °F) - closed cup | |

| pKa | 3.25 (+1) at 25°C | [8] |

| Appearance | White to light yellow to light red powder/crystal | [2][3] |

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyridine ring with an iodine atom substituted at the third carbon position.[10]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 1120-90-7 | [5][6][8] |

| SMILES | C1=CC(=CN=C1)I | [6] |

| InChI | InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H | [6] |

| InChIKey | XDELKSRGBLWMBA-UHFFFAOYSA-N | [6] |

| Synonyms | 3-iodo pyridine, Pyridine, 3-iodo-, 3-Pyridyl iodide | [3][5][6][8] |

Spectroscopic methods are essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : FTIR spectra for this compound are available, often obtained using techniques like KBr wafer or as a vapor phase spectrum.[6][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard techniques for confirming the structure.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.[11]

-

UV/Visible Spectroscopy : Data is available for this compound in the NIST Chemistry WebBook.[12]

Reactivity and Applications

The carbon-iodine bond in this compound is more reactive compared to its chloro or bromo counterparts, which makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.[4] This reactivity is fundamental to its role as a versatile building block in organic synthesis.[1][5]

Key Applications:

-

Pharmaceutical Synthesis : It is a key intermediate in the production of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] Derivatives of iodopyridines are also explored as potential anti-HIV agents.[]

-

Agrochemicals : The compound is used in the development of pesticides and herbicides.[1]

-

Ligand Development : It serves as a ligand in coordination chemistry for forming metal complexes used in catalysis.[1]

-

Synthesis of Natural Products : this compound is used to synthesize pyridine alkaloids such as theonelladins C and D, niphatesine C, and xestamine D.[8][15]

The diagram below illustrates the central role of this compound's structure in enabling its primary applications.

Caption: Logical flow from structure to application for this compound.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on established synthetic procedures.

This compound can be synthesized from 3-bromopyridine (B30812) using a copper(I)-catalyzed aromatic Finkelstein reaction.[8][16]

Materials and Reagents:

-

3-Bromopyridine

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (ligand)

-

Anhydrous 1,4-Dioxane

-

25% Aqueous Ammonia (NH₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a two-necked flask equipped with a reflux condenser, add 3-bromopyridine, NaI (2 equivalents), and CuI (5 mol%).[8][16]

-

Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.[8]

-

The reaction requires an inert atmosphere; conduct the procedure under argon using standard Schlenk techniques as CuI is sensitive to moisture and oxygen.[8][16]

-

Heat the resulting suspension to 110°C and maintain for 18 hours.[8][16]

-

After the reaction is complete, cool the mixture to room temperature.[8][16]

-

Pour the mixture into a 25% aqueous NH₃ solution and dilute with water.[8][16]

-

Wash the combined organic phases with brine and dry over MgSO₄.[8][16]

-

Remove the solvent under reduced pressure to yield the pure this compound product.[8][16]

The following diagram outlines the experimental workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² carbons of aryl halides (like this compound) and sp carbons of terminal alkynes.[17][18] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[17][18][19]

General Protocol:

-

Setup : To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[17]

-

Solvent and Base : Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).[17] Stir the mixture for 5-10 minutes.

-

Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Reaction : Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, quench the reaction, typically with an aqueous solution, and extract the product with an organic solvent.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel.[20]

The diagram below visualizes the general workflow for a Sonogashira coupling reaction.

Caption: General workflow for Sonogashira coupling with this compound.

Safety and Handling

This compound is classified as an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6]

-

Hazard Codes : H315, H319, H335.

-

Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[8]

-

Personal Protective Equipment (PPE) : Wear gloves, eye shields, and a dust mask (type N95 or equivalent).

-

Storage : Keep in a dark place under an inert atmosphere at room temperature.[8] The compound is light-sensitive.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. This compound | High-Purity Reagent for Research [benchchem.com]

- 5. chempanda.com [chempanda.com]

- 6. This compound | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 1120-90-7 [chemicalbook.com]

- 9. This compound | 1120-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. guidechem.com [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 15. This compound 98 1120-90-7 [sigmaaldrich.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodopyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents, with a focus on its role in the synthesis of potential HIV reverse transcriptase inhibitors and anticancer agents.

Core Properties of this compound

This compound is a halogenated pyridine (B92270) derivative valued for its utility in a variety of organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its CAS number is 1120-90-7.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1120-90-7 |

| Molecular Formula | C₅H₄IN |

| Molecular Weight | 205.00 g/mol [2] |

| Melting Point | 53-56 °C |

| Boiling Point | 90-92 °C at 14 mmHg |

| Appearance | White to light yellow or light red powder to crystal |

| Solubility | Soluble in organic solvents |

Synthesis of this compound via Aromatic Finkelstein Reaction

A common and efficient method for the synthesis of this compound is the aromatic Finkelstein reaction, which involves the halogen exchange of a less reactive aryl halide with an iodide salt, often catalyzed by a copper(I) salt.

Experimental Protocol

Materials:

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Anhydrous 1,4-Dioxane

-

25% Aqueous Ammonia (B1221849) Solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.05 equivalents).

-

Add N,N'-dimethylethylenediamine (0.1 equivalents) and anhydrous 1,4-dioxane.

-

Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into a 25% aqueous ammonia solution.

-

Dilute the resulting blue solution with water to double its original volume.

-

Extract the aqueous layer three times with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography or recrystallization.

Applications in Drug Development

The 3-pyridyl moiety is a common scaffold in a wide range of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Role in the Synthesis of HIV Reverse Transcriptase Inhibitors

Derivatives of this compound have shown promise as potent inhibitors of HIV reverse transcriptase (RT), a key enzyme in the replication of the HIV virus. Specifically, 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one analogs have been the subject of computational studies to understand their mechanism of action.[]

Molecular docking studies have revealed that these inhibitors bind to the active site of the reverse transcriptase enzyme through a combination of hydrogen bonding and π-π stacking interactions with key amino acid residues.[]

Utility in the Development of Anticancer Agents

The pyridine scaffold is also prevalent in numerous anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth. For instance, novel 3-cyanopyridine (B1664610) derivatives have been identified as modulators of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[2] By reducing the expression of survivin, these compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting a promising avenue for cancer therapy.[2]

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its reactivity in cross-coupling reactions allows for the efficient synthesis of a diverse range of complex molecules with significant therapeutic potential. The ongoing exploration of this compound derivatives continues to yield promising candidates for the treatment of major global health challenges, including HIV/AIDS and cancer.

References

An In-depth Technical Guide to the Synthesis of 3-Iodopyridine from 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodopyridine from 3-aminopyridine (B143674), a crucial transformation for the development of various pharmaceutical compounds. The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for converting aromatic amines into aryl halides. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Reaction Principle: The Sandmeyer Reaction

The conversion of 3-aminopyridine to this compound is achieved through a two-step process known as the Sandmeyer reaction.[1][2] This reaction is a cornerstone of aromatic chemistry, allowing for the substitution of an amino group with a variety of nucleophiles, including halides.[1][3]

The overall transformation can be summarized as follows:

-

Diazotization: The primary aromatic amine (3-aminopyridine) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (pyridine-3-diazonium salt).[4]

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement by the iodide ion to yield the desired this compound.[5][6]

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[1] The reaction is initiated by a one-electron transfer from the copper(I) catalyst (though often not required for iodination) to the diazonium salt, forming an aryl radical and nitrogen gas.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-aminopyridine.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the diazotization-iodination of aromatic amines.[5][6][7][8] Researchers should optimize conditions for their specific laboratory setup and scale.

Materials:

-

3-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve a specific molar equivalent of 3-aminopyridine in a pre-determined concentration of sulfuric acid or hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminopyridine, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition should take approximately 15-30 minutes.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

Prepare a saturated aqueous solution of potassium iodide.

-

Slowly add the potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period, for instance, one hour, to ensure the reaction goes to completion. In some cases, gentle heating (e.g., to 60°C) may be required to drive the reaction to completion.[7]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide or sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them with a saturated sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to yield pure this compound.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of halogenated pyridines via diazotization, which can be used as a starting point for the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reactants | ||

| 3-Aminopyridine | 1.0 eq | - |

| Sodium Nitrite | 1.0 - 1.5 eq | [7][9] |

| Potassium Iodide | 1.0 - 1.5 eq | [7][8] |

| Acid (H₂SO₄) | 20-60% concentration | [7] |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | [7] |

| Iodination Temperature | 0 - 60 °C | [7] |

| Reaction Time | 1 - 24 hours | [7] |

| Yield | ||

| Expected Yield | 65 - 83% | [7] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical transformations and relationships in the Sandmeyer reaction for the synthesis of this compound.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 8. ijssst.info [ijssst.info]

- 9. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

Physical properties of 3-Iodopyridine melting point boiling point

An In-depth Technical Guide to the Physical Properties of 3-Iodopyridine

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work.

Chemical Identity

-

Chemical Name: this compound

-

Appearance: White to light yellow or light red crystalline powder.[1][6][8]

Physical Properties Data

The melting and boiling points are critical physical constants for the identification, purification, and handling of this compound. The data below has been compiled from various sources.

| Property | Value | Conditions |

| Melting Point | 53-56 °C[2][3][4][5][7] | Literature Value |

| 51.0-57.0 °C[9] | Clear Melt | |

| 51-56 °C[8] | ||

| Boiling Point | 215.4 ± 13.0 °C[4] | at 760 mmHg |

| 191-195 °C[3] | Literature Value (pressure not specified) | |

| 90-92 °C[2][7] | at 14 mmHg | |

| 92 °C[6] | at 14 mmHg |

Experimental Protocols

Accurate determination of physical constants is paramount for chemical characterization. The following sections detail the standard methodologies for measuring the melting and boiling points of a solid compound like this compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heating.[11][12]

-

Capillary Tube Packing: The open end of the capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface or vibrated to pack the solid into the sealed end, aiming for a densely packed column of about 2-3 mm in height.[10][12]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[12][13]

-

Heating and Observation:

-

For an unknown compound, a rapid preliminary heating is performed to determine an approximate melting range.[10][11] The apparatus is then allowed to cool.

-

For a precise measurement, the sample is heated rapidly to about 15-20°C below the expected melting point.[11][12]

-

The heating rate is then slowed to 1-2°C per minute as the melting point is approached.[10][11]

-

-

Data Recording: Two temperatures are recorded to define the melting range:

Boiling Point Determination (Micro-Reflux/Thiele Tube Method)

For determining the boiling point with a small amount of substance, the micro-reflux method is employed. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Apparatus:

-

Thiele tube or oil bath

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample (if this compound were melted) or a solution in a high-boiling solvent would be placed into the small test tube. For this protocol, we assume a liquid sample. Approximately 0.5 mL of the liquid is placed in the small test tube.[15]

-

Apparatus Setup:

-

A capillary tube is placed inside the test tube with its open end down.[16]

-

The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[15]

-

The entire assembly is clamped and immersed in a Thiele tube or oil bath, making sure the rubber band is above the oil level.[14]

-

-

Heating and Observation:

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[14][15]

-

-

Data Recording:

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[14][16] This is the point where the external pressure equals the vapor pressure of the liquid.

-

The barometric pressure should be recorded along with the observed boiling point, as boiling point is pressure-dependent.[15]

-

Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the melting point of a solid compound such as this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. 3-Iodo Pyridine, 3-Iodo Pyridine 1120-90-7, 3-Iodo Pyridine suppliers in India. [sodiumiodide.net]

- 2. This compound | 1120-90-7 [chemicalbook.com]

- 3. 3-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS#:1120-90-7 | Chemsrc [chemsrc.com]

- 5. chempanda.com [chempanda.com]

- 6. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 7. This compound CAS#: 1120-90-7 [chemicalbook.com]

- 8. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 9. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. uomosul.edu.iq [uomosul.edu.iq]

- 13. davjalandhar.com [davjalandhar.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of 3-Iodopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-iodopyridine in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine solubility in their specific laboratory settings. This guide also includes a summary of available qualitative solubility information and the synthesis of this compound.

Introduction to this compound

This compound is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.

Qualitative Solubility of this compound

General chemical principles suggest that this compound, a moderately polar molecule, will exhibit solubility in a range of common organic solvents. The presence of the nitrogen atom in the pyridine (B92270) ring allows for hydrogen bonding with protic solvents, while the overall aromatic character and the iodine substituent contribute to van der Waals interactions, favoring solubility in both polar and non-polar aprotic solvents.

Based on general observations and the solubility of similar compounds, the following qualitative solubility profile can be expected:

| Solvent Class | Examples | Expected Qualitative Solubility |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, DMF, DMSO | Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Non-Polar Solvents | Hexane, Diethyl Ether | Sparingly Soluble to Insoluble |

Note: This table provides a general guideline. Actual solubility can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is strongly recommended.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. This underscores the importance for researchers to experimentally determine these values for their specific needs. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatic shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: Once equilibrium is achieved, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Sample Collection: Withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation upon temperature change. Immediately filter the solution through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Quantification: Determine the concentration of this compound in the filtered solution using one of the methods described below.

Gravimetric Analysis

This is a straightforward method for determining the concentration of a non-volatile solute.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered, saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the dish with the residue. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

Spectroscopic Analysis (UV-Vis)

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is often faster than gravimetric analysis.

Procedure:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

Analyze the Saturated Solution: Take a known volume of the filtered, saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

Reactivity of the carbon-iodine bond in 3-Iodopyridine

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, primarily due to the high reactivity of its carbon-iodine bond. This technical guide provides a comprehensive overview of the C-I bond's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of highly functionalized pyridine (B92270) derivatives. Such derivatives are prevalent in pharmaceuticals and agrochemicals.[1][2] This document details the core principles of the C-I bond's reactivity, presents quantitative data from key transformations, provides detailed experimental protocols, and visualizes the underlying catalytic cycles and workflows.

Core Reactivity Principles of the this compound C-I Bond

The utility of this compound as a substrate in cross-coupling reactions is intrinsically linked to the properties of the carbon-iodine bond. Compared to other carbon-halogen bonds (C-Br, C-Cl), the C-I bond is the longest and weakest. This low bond dissociation energy facilitates the crucial initial step in many catalytic cycles: oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[3][4] This step is often the rate-determining step in cross-coupling reactions, and the relative ease with which the C-I bond is cleaved makes iodoarenes, including this compound, highly reactive substrates.[4] This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo- or chloro-analogues.[4]

Key Transformations and Methodologies

The C-I bond in this compound is predominantly exploited in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The following sections detail the most significant of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron reagent. This compound is an excellent substrate for this reaction, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine ring.[5][6]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data: Suzuki-Miyaura Coupling of this compound Analogues

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Fluoro-4-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [7] |

| 3-Iodo-1H-indazole | Various Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-92 |[6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][7]

-

Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME.

-

Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

-

Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[8] this compound readily participates in this reaction, providing access to 3-alkynylpyridine derivatives.

Catalytic Cycle: Sonogashira Coupling

Caption: The dual catalytic cycle of the Sonogashira reaction.

Quantitative Data: Sonogashira Coupling of this compound Analogues

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Fluoro-4-Iodopyridine | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF | RT to 65 | Good to Excellent | [8] |

| 4-Iodotoluene | 3-Ethynylpyridine | Pd(PPh₃)₄ | Cu₂O | - | THF-DMA | 80 | 73 |[9] |

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

-

Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling). Use anhydrous solvents and reagents.

-

Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

-

Reaction Execution: Stir the reaction at room temperature or heat as required (typically 40-65 °C). Monitor progress by TLC.

-

Work-up: Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of paramount importance in medicinal chemistry for synthesizing aryl amines. The high reactivity of this compound makes it an ideal substrate for this transformation.[10][11]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination of this compound

| Aryl Halide | Amine | Catalyst Precursor / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Not Specified | Not Specified | 86 | [10],[11] |

| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 95 |[12] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][13]

-

Inert Atmosphere: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Reagent Preparation: In a dry Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, 1.1-1.2 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

-

Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) to the tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute the residue with water and extract with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[14] The C-I bond of this compound is sufficiently reactive to undergo this transformation, providing a route to 3-vinylpyridines and their derivatives, which are valuable synthetic intermediates.

Catalytic Cycle: Heck Coupling

Caption: General catalytic cycle of the Heck-Mizoroki reaction.

Quantitative Data: Heck Coupling of Halopyridines

| Aryl Halide | Olefin | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | Methyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 95 | [15] |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good |[14] |

Experimental Protocol: General Procedure for Heck Coupling [15]

-

Reagent Preparation: An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the olefin (1.5-3.0 equiv.), a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%) under an argon atmosphere. A phosphine ligand may also be required.

-

Solvent Addition: Add a suitable solvent such as toluene, DMF, or acetonitrile.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath (typically 100-140 °C) and stir until completion, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure. Purify the residue via column chromatography.

General Experimental Workflow

A standardized workflow is crucial for the successful execution of these sensitive cross-coupling reactions. The following diagram illustrates a typical logical sequence from preparation to characterization.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. chempanda.com [chempanda.com]

- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

Spectroscopic Data for 3-Iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodopyridine, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 8.51 | dd | 1.6, 4.8 |

| H-6 | 8.48 | d | 4.8 |

| H-4 | 7.48 | ddd | 1.6, 2.2, 8.4 |

| H-5 | 7.18 | dd | 4.8, 8.4 |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The numbering of the pyridine (B92270) ring starts from the nitrogen atom as position 1.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 150.0 |

| C-6 | 147.0 |

| C-4 | 136.0 |

| C-5 | 124.0 |

| C-3 | 94.3 |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3000 | C-H stretch (aromatic) | Medium |

| 1570, 1460, 1410 | C=C and C=N stretching (aromatic ring) | Strong |

| 1015 | C-I stretch | Medium |

| 800-600 | C-H out-of-plane bending | Strong |

Note: Spectrum typically acquired from a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₄IN), the molecular weight is 205.00 g/mol .[1]

| m/z | Relative Intensity (%) | Fragment Ion |

| 205 | 100 | [M]⁺ (Molecular Ion) |

| 128 | 50 | [M - I]⁺ |

| 78 | 40 | [C₅H₄N]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Note: Data obtained via Electron Ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

4.1.2. ¹H NMR Acquisition: [2][3]

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[4]

-

The instrument is locked to the deuterium (B1214612) signal of the CDCl₃.

-

Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

4.1.3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A wider spectral width (e.g., 200-250 ppm) is used.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 512 to 1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy Protocol (KBr Pellet Method)[5][6]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5][6]

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)[7]

-

A small amount of the this compound sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized by heating.

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]

-

This causes the molecules to ionize and fragment.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. shimadzu.com [shimadzu.com]

- 6. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Suppliers of 3-Iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridine is a pivotal halogenated heterocyclic compound, widely employed as a versatile building block in organic synthesis and medicinal chemistry. Its significance stems from the reactivity of the carbon-iodine bond, which facilitates a variety of cross-coupling reactions, making it an essential precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of this compound, its suppliers, and detailed experimental protocols for its synthesis and handling.

Physicochemical Properties

| Property | Value |

| CAS Number | 1120-90-7[1][2][3][4] |

| Molecular Formula | C₅H₄IN[1][3][4][5] |

| Molecular Weight | 205.00 g/mol [1][3][4] |

| Appearance | White to light yellow or light red powder/crystal[2] |

| Melting Point | 53-56 °C[1] |

| Boiling Point | 92 °C at 14 mmHg[2] |

| Flash Point | 106.7 °C (closed cup) |

Commercial Suppliers and Product Specifications

This compound is readily available from a range of chemical suppliers, typically offered in high purity suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 539368 | 98% | 1g, 5g |

| Thermo Scientific Chemicals | - | 99%[6] | 1g |

| Tokyo Chemical Industry (TCI) | I0568 | >98.0% (GC) | 5g, 25g |

| J&K Scientific | 07-0116 | 98%[7] | - |

| Manas Petro Chem | - | >99% (GC)[2] | MOQ: 1000 kg[2] |

| SynQuest Labs | 3H32-H-X0 | - | - |

| Chem-Impex | - | - | - |

| Santa Cruz Biotechnology | sc-225015 | - | - |

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its primary applications include:

-

Pharmaceutical Synthesis : It serves as a key building block for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[8] It is utilized in the synthesis of pyridine (B92270) alkaloids such as theonelladins C and D, niphatesine C, and xestamine D, which have shown promising biological activities.[3][5]

-

Organic Synthesis : The reactivity of the C-I bond makes it an ideal substrate for cross-coupling reactions like Suzuki, Stille, and Negishi couplings, allowing for the introduction of the 3-pyridyl moiety into complex organic structures.[9]

-

Ligand Development : In coordination chemistry, this compound and its derivatives are used as ligands for the formation of metal complexes, which are important in catalysis and materials science.[8]

-

Agrochemical Research : The compound is also explored in the development of new pesticides and herbicides.[8]

Experimental Protocols

Synthesis of this compound via Aromatic Finkelstein Reaction

A common and effective method for the synthesis of this compound is the copper-catalyzed aromatic Finkelstein reaction, starting from 3-bromopyridine.[5][10]

Materials and Reagents:

-

3-Bromopyridine

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Anhydrous 1,4-Dioxane (B91453)

-

25% Aqueous Ammonia (B1221849) Solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a two-necked, pear-shaped flask equipped with a reflux condenser, add 3-bromopyridine, sodium iodide (2 equivalents per bromine), and copper(I) iodide (5 mol% per bromine).[5][10] The reaction should be conducted under an inert atmosphere (e.g., argon) using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.[5][10]

-

Addition of Ligand and Solvent : To the flask, add N,N'-dimethylethylenediamine (10 mol% per bromine) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[5][10]

-

Reaction : Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.[5][10]

-

Workup : After 18 hours, cool the reaction mixture to room temperature. Pour the mixture into a 25% aqueous ammonia solution.[5][10]

-

Extraction : Dilute the blue solution with water to double its original volume and extract three times with dichloromethane.[5][10]

-

Washing and Drying : Wash the combined organic phases with brine and dry over magnesium sulfate.[5][10]

-

Purification : Remove the solvent by distillation under reduced pressure to yield the crude this compound.[5][10] Further purification can be achieved by column chromatography or recrystallization if necessary.[5][10]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12][13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

First Aid Measures:

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][12]

-

Skin Contact : Wash off with soap and plenty of water.[11]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

Storage:

Store in a well-ventilated place. Keep the container tightly closed.[12] It is incompatible with strong oxidizing agents.[11]

References

- 1. chempanda.com [chempanda.com]

- 2. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 3. Buy this compound | 1120-90-7 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1120-90-7 [chemicalbook.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | High-Purity Reagent for Research [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Safety and Handling of 3-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Iodopyridine (CAS No. 1120-90-7). The information contained herein is intended for professionals in research, development, and manufacturing who handle this compound. This document outlines the potential hazards, recommended safety precautions, emergency procedures, and relevant experimental protocols to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound widely used as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1120-90-7 | [1] |

| Molecular Formula | C₅H₄IN | [1] |

| Molecular Weight | 205.00 g/mol | [1] |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 53-56 °C | |

| Boiling Point | 90-92 °C at 14 mmHg | |

| Flash Point | 106.7 °C (closed cup) | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential dangers and the necessary safety precautions. The Globally Harmonized System (GHS) classification is provided below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Protect from light.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Avoid dust formation and breathing vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds. Below are representative experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound via Aromatic Finkelstein Reaction

This protocol describes the synthesis of this compound from 3-bromopyridine.

Methodology:

-

To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.

-

Heat the resulting suspension to 110°C and maintain for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into a 25% aqueous ammonia (B1221849) solution.

-

Dilute the solution with water and extract three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Methodology:

-

In a dry round-bottom flask, combine this compound, the desired arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add palladium(II) acetate and triphenylphosphine (B44618) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Biological Relevance and Signaling Pathways

This compound serves as a precursor for the synthesis of various biologically active molecules, including 3-alkylpyridine alkaloids.[1] Some of these alkaloids have been reported to exhibit activities such as epidermal growth factor (EGFR) inhibition.[3][4] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation.[2][5] Dysregulation of the EGFR pathway is a hallmark of many cancers.

The diagram below illustrates a simplified EGFR signaling pathway and the mechanism of its inhibition, which is a target for compounds derived from this compound.

Mechanism of Inhibition:

Small molecule inhibitors, such as certain alkaloids synthesized using a this compound scaffold, typically function by competing with ATP for binding to the intracellular tyrosine kinase domain of the EGFR.[2][6] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT cascades.[2][5] The ultimate result is the inhibition of gene transcription that promotes cell proliferation, survival, and angiogenesis, which are critical processes in cancer progression.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter the environment.

Disclaimer: This document is intended as a guide for trained professionals and is not exhaustive. All users should consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with current regulations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ClinPGx [clinpgx.org]

- 3. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Synthesis of 3-Iodopyridine: A Journey Through Discovery and Methodological Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and functional properties. Among these, 3-iodopyridine stands out as a crucial building block, enabling the introduction of diverse functionalities at the 3-position of the pyridine ring through various cross-coupling reactions. This technical guide delves into the discovery and historical development of synthetic routes to this compound, presenting a comprehensive overview of the core methodologies, complete with detailed experimental protocols and comparative data.

Historical Perspective: The Challenge of Pyridine Functionalization

The functionalization of the pyridine ring has been a long-standing challenge in organic synthesis. The electron-deficient nature of the pyridine nucleus makes it less susceptible to electrophilic aromatic substitution compared to benzene, and the nitrogen atom can complicate reactions by acting as a nucleophile or a coordinating site for reagents. Historically, the synthesis of functionalized pyridines often relied on the construction of the ring from acyclic precursors, such as in the Hantzsch (1881) and Chichibabin (1924) pyridine syntheses.[1]

The direct introduction of substituents onto a pre-formed pyridine ring, particularly at the 3-position, required the development of more sophisticated synthetic strategies. The journey to efficient and regioselective syntheses of this compound showcases the evolution of synthetic organic chemistry, from classical diazotization reactions to modern catalyzed cross-coupling and direct C-H functionalization methods.

Core Synthetic Strategies

Three primary strategies have emerged as the most significant and widely adopted for the synthesis of this compound: the Sandmeyer reaction of 3-aminopyridine (B143674), the halogen exchange of 3-bromopyridine (B30812) (Aromatic Finkelstein Reaction), and, more recently, direct C-H iodination.

The Sandmeyer Reaction: A Classic Route from 3-Aminopyridine

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2] This has been a foundational method for accessing 3-halopyridines, including this compound, from the readily available 3-aminopyridine.

The overall transformation involves two key steps: the diazotization of 3-aminopyridine to form the corresponding diazonium salt, followed by the introduction of iodide.

Logical Relationship of the Sandmeyer Reaction Pathway

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Halogen Exchange: The Aromatic Finkelstein Reaction

The aromatic Finkelstein reaction is a powerful method for the synthesis of aryl iodides from the corresponding bromides or chlorides. This nucleophilic aromatic substitution is typically catalyzed by a copper(I) salt and driven by the precipitation of the less soluble sodium or potassium chloride/bromide in a suitable solvent. For the synthesis of this compound, 3-bromopyridine is the most common starting material.

Experimental Workflow for Aromatic Finkelstein Reaction